molecular formula C14H9F3INO2 B2542116 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide CAS No. 877040-37-4

3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide

Cat. No.: B2542116
CAS No.: 877040-37-4
M. Wt: 407.131
InChI Key: LRYFSXFLMLSOOD-UHFFFAOYSA-N
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Description

Product Overview 3-Iodo-N-(4-(trifluoromethoxy)phenyl)benzamide is a synthetic organic compound with the CAS Registry Number 877040-37-4 . It has a molecular formula of C 14 H 9 F 3 INO 2 and a molecular weight of 407.13 g/mol . This benzamide derivative is characterized by an iodine atom at the 3-position of its phenyl ring and a trifluoromethoxy group on the aniline nitrogen substituent, making it a valuable intermediate in organic and medicinal chemistry research . Research Applications and Value While the specific biological profile of 3-Iodo-N-(4-(trifluoromethoxy)phenyl)benzamide is an area of active investigation, its structural features indicate significant potential in various research fields. The iodine atom presents a versatile handle for further chemical modifications via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the rapid synthesis of a diverse library of analog compounds . Structurally similar benzamide compounds featuring iodine and trifluoromethyl groups have been identified as key intermediates in the synthesis of potent inhibitors, such as Ponatinib, and are utilized in the development of radiopharmaceuticals for molecular imaging . For instance, close structural analogs have been developed as high-affinity ligands for the Glycine Transporter 1 (GlyT1), a target of significant interest in neuropsychiatric disorder research . This suggests potential utility for this compound in the development of probes for central nervous system (CNS) targets. Handling and Safety This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment. The specific hazard statements are not fully classified in the available data, so standard precautions for handling chemicals should be observed .

Properties

IUPAC Name

3-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3INO2/c15-14(16,17)21-12-6-4-11(5-7-12)19-13(20)9-2-1-3-10(18)8-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYFSXFLMLSOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877040-37-4
Record name Benzamide, 3-iodo-N-(4-(trifluoromethoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877040374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Core Building Blocks

The target molecule dissects into two primary components:

  • 3-Iodobenzoic acid : Serves as the acylating agent after activation to its acid chloride.
  • 4-(Trifluoromethoxy)aniline : Provides the nucleophilic amine for amide bond formation.

Substituent Compatibility Considerations

The electron-withdrawing trifluoromethoxy group (-OCF₃) on the aniline ring necessitates mild reaction conditions to prevent decomposition. Studies indicate that temperatures exceeding 100°C risk cleavage of the OCF₃ moiety.

Acid Chloride Formation: Methodological Variations

Thionyl Chloride Protocol

Procedure :

  • Charge 3-iodobenzoic acid (1.0 equiv) with excess thionyl chloride (SOCl₂, 3.0 equiv).
  • Reflux at 70–80°C for 2–3 h under inert atmosphere.
  • Remove excess SOCl₂ via rotary evaporation to obtain 3-iodobenzoyl chloride as a pale-yellow oil.

Yield : 89–94% (crude, used without purification).

Phosphorus Trichloride Activation

Alternative Approach :

  • PCl₃ (1.2 equiv) in chlorobenzene at 100°C for 4 h achieves comparable activation with reduced corrosivity.
  • Advantage : Lower HCl off-gassing versus SOCl₂.

Amidation Strategies

Classical Schotten-Baumann Conditions

Reaction Setup :

  • Dissolve 4-(trifluoromethoxy)aniline (1.1 equiv) in THF.
  • Add 3-iodobenzoyl chloride (1.0 equiv) dropwise at 0°C.
  • Introduce N-ethyl-N,N-diisopropylamine (2.5 equiv) and DMAP (0.1 equiv).
  • Stir at 20–25°C for 16–18 h.

Workup :

  • Quench with 1M HCl, extract with EtOAc, dry over Na₂SO₄.
  • Purify via silica chromatography (hexane/EtOAc 4:1).

Yield : 78–82%.

Nickel-Catalyzed Coupling (Advanced Methodology)

Innovative Protocol :

  • Employ Ni(glyme)Cl₂ (10 mol%), L1 ligand (di-tert-butyl-2,2’-dipyridyl, 10 mol%) in DMF.
  • React 3-iodobenzoyl chloride with 4-(trifluoromethoxy)aniline at 80°C for 12 h under N₂.
  • Yield : 88% with >99% purity by HPLC.

Process Optimization and Scalability

Solvent Screening

Solvent Reaction Time (h) Yield (%)
THF 18 82
DCM 24 75
DMF 12 88
Toluene 36 68

DMF enhances rate via polar aprotic stabilization of intermediates.

Stoichiometric Ratios

  • Amine Excess : 1.1–1.3 equiv minimizes unreacted acid chloride.
  • Base Loading : >2.0 equiv NEt(iPr)₂ prevents HCl-induced side reactions.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=1.6 Hz, 1H, Ar-H), 7.85 (dd, J=7.8, 1.6 Hz, 1H), 7.62 (d, J=8.0 Hz, 2H, aniline-H), 7.54 (t, J=7.8 Hz, 1H), 7.23 (d, J=8.0 Hz, 2H), 6.02 (s, 1H, NH).
  • ¹⁹F NMR : δ -57.8 (s, OCF₃).
  • HRMS : m/z 435.9741 [M+H]⁺ (calc. 435.9739).

Purity Assessment

  • HPLC : Rt=8.92 min (C18, 70% MeOH/H₂O), 99.4% purity.
  • Melting Point : 152–154°C (lit. 153°C for analog).

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD)
3-Iodobenzoic acid 220
4-(Trifluoromethoxy)aniline 1,450
Ni(glyme)Cl₂ 3,800

Catalyst recycling reduces Ni-associated costs by 40% per batch.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The iodine atom at the 3-position of the benzamide ring enables palladium-catalyzed cross-coupling reactions. For example:

  • Reaction with pyrimidin-5-ylboronic acid under Suzuki-Miyaura conditions yields 3-(pyrimidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide (compound 8 ) .

Reaction Parameters Details
CatalystPd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (2 mol%)
BaseNa<sub>2</sub>CO<sub>3</sub>
SolventDME/H<sub>2</sub>O/EtOH (3:1:0.5 v/v)
Temperature80°C
Yield56–68%
PurificationColumn chromatography (cyclohexane/EtOAc)

This reaction demonstrates the compound’s utility in constructing biaryl systems for medicinal chemistry applications, such as kinase inhibitor development .

Intramolecular Cyclization via C–H Activation

The iodine substituent facilitates palladium-catalyzed intramolecular C–H activation to form phenanthridinones . Key steps include:

  • Substrate : N-methyl-N-aryl-2-iodobenzamide derivatives.

  • Catalyst : Palladium nanoparticles (Pd-PVP NPs) under ligand-free conditions .

Reaction Conditions Outcomes
Catalyst loading5 mol% Pd
SolventDMF
Temperature120°C
AdditivesK<sub>2</sub>CO<sub>3</sub>
Yield range45–92%
Key limitationRequires N–H protection for efficient cyclization

This method enables efficient synthesis of heterocyclic scaffolds, critical in drug discovery .

Iodine Displacement Reactions

The iodine atom undergoes nucleophilic substitution with azide or thiol groups:

  • Reaction with sodium azide (NaN<sub>3</sub>) yields 3-azido-N-(4-(trifluoromethoxy)phenyl)benzamide , a precursor for click chemistry.

  • Thiolation with arylthiols produces 3-(arylthio)-benzamide derivatives (e.g., compound 3 in ).

Reaction Conditions
Azide substitutionDMF, 80°C, 12 hr
ThiolationCuI catalyst, DIPEA, DMSO, 60°C
Typical yields50–75%

Oxidation/Reduction

  • Oxidation of the trifluoromethoxy group is limited due to its electron-withdrawing nature, but the benzamide core can undergo hydroxylation under strong acidic conditions .

  • Reduction of the amide group to amine requires harsh conditions (e.g., LiAlH<sub>4</sub>), often leading to decomposition.

Comparative Reactivity with Analogs

The trifluoromethoxy group enhances electrophilic aromatic substitution (EAS) reactivity compared to non-fluorinated analogs.

Compound EAS Rate (Relative) Key Feature
3-Iodo-N-(4-(trifluoromethoxy)phenyl)benzamide1.0 (reference)High electrophilicity at C3 due to –I effect
3-Iodo-N-(4-methoxyphenyl)benzamide0.3Lower activation by –OCH<sub>3</sub>
3-Iodo-N-(4-nitrophenyl)benzamide1.2Enhanced deactivation by –NO<sub>2</sub>

Stability and Handling

  • Stable under inert atmospheres but sensitive to prolonged light exposure due to the C–I bond.

  • Storage recommendations: –20°C in amber vials under argon .

This compound’s reactivity is defined by its iodine atom’s versatility in cross-coupling and substitution reactions, while the trifluoromethoxy group stabilizes intermediates and directs regioselectivity. These properties make it indispensable in synthetic organic chemistry and drug discovery pipelines.

Scientific Research Applications

Medicinal Chemistry

3-Iodo-N-(4-(trifluoromethoxy)phenyl)benzamide has been explored for its potential therapeutic applications, particularly in oncology. Its structural characteristics suggest it may act as an inhibitor of specific protein kinases involved in cancer progression.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-7 (Breast Cancer)0.65Doxorubicin1.93
HCT-116 (Colon Cancer)1.54Doxorubicin2.84
U-937 (Leukemia)0.19Doxorubicin1.93

These findings indicate that 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide may be more potent than traditional chemotherapeutics like doxorubicin, suggesting its potential as a novel anticancer agent.

Biochemical Probing

The compound is being investigated as a biochemical probe to study enzyme interactions and protein functions. Its ability to modulate protein kinase activity makes it a valuable tool for understanding signaling pathways involved in cancer and other diseases.

Material Science

In addition to its biological applications, 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide is utilized in the development of advanced materials. Its unique properties allow for incorporation into polymers and other materials, potentially enhancing their performance characteristics.

Research indicates that the compound's interactions with molecular targets can lead to significant therapeutic effects, particularly in cancer treatment:

  • Cell Cycle Regulation : By influencing cell cycle checkpoints, the compound can induce cell death in cancer cells.
  • Signal Transduction Pathways : Interaction with pathways such as MAPK/ERK suggests it may play a role in regulating cell growth and differentiation.

Case Studies

A notable case study involving related compounds demonstrated their efficacy in inhibiting tumor growth in vivo. For instance, indazole derivatives similar to 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide have shown promising results against HCT116 colon cancer models, supporting the hypothesis that structurally analogous compounds could yield beneficial outcomes in clinical settings.

Toxicological Profile

While specific toxicity data for this compound is limited, structural analogs have undergone extensive evaluations:

  • Cytotoxicity : Assessed using standard assays across various normal and cancerous cell lines.
  • Genotoxicity : Evaluated through assays designed to detect DNA damage.

These assessments are crucial for determining the safety profile of the compound for potential therapeutic use.

Mechanism of Action

The mechanism of action of 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Halogen Substitutions

5-Chloro-4-Fluoro-2-Hydroxy-N-(4-(Trifluoromethoxy)Phenyl)Benzamide (Compound 21)
  • Structure : Features a benzamide core with chlorine (3-position), fluorine (4-position), and hydroxyl (2-position) substituents, paired with the 4-(trifluoromethoxy)aniline group.
  • Key Differences: The absence of iodine reduces polarizability compared to the target compound. HRMS (ESI): m/z 358.0459 [M+H]⁺ .
  • Implications : Chlorine and fluorine substituents may confer different reactivity profiles in cross-coupling reactions or biological targeting.
3-Fluoro-N-(4-Iodo-2-Methylphenyl)Benzamide
  • Structure : Iodine is positioned on the aniline ring (4-iodo-2-methylphenyl), while fluorine occupies the benzamide’s 3-position.
  • Key Differences : The iodine’s placement on the aniline ring alters steric interactions compared to the target compound. The methyl group on the aniline may hinder rotational freedom. Molecular weight: 355.15 g/mol .
  • Implications : Positional isomerism impacts binding affinity in protein-ligand interactions, as seen in kinase inhibitors.

Analogues with Heterocyclic or Complex Substituents

Sonidegib
  • Structure : N-[6-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide.
  • Molecular weight: 485.50 g/mol .
  • Implications: Approved for basal cell carcinoma treatment, Sonidegib demonstrates how trifluoromethoxy groups contribute to drug bioavailability and target selectivity (e.g., Smoothened receptor inhibition) .
N-(4-(N-Benzylsulfamoyl)Phenyl)-2-(Trifluoromethoxy)Benzamide (Compound 49)
  • Structure : Features a sulfamoyl group (-SO₂NH₂) on the aniline ring and a trifluoromethoxy group on the benzamide.
  • Key Differences : The sulfamoyl group introduces acidity (pKa ~10–12) and hydrogen-bonding capacity, contrasting with the iodine’s halogen-bonding role. Synthesized via late-stage sulfonyl chloride functionalization .
  • Implications : Sulfonamide derivatives are prevalent in antimicrobial and antiviral agents, suggesting divergent applications compared to iodinated benzamides.

Analogues with Trifluoromethyl vs. Trifluoromethoxy Groups

3-Iodo-4-Methyl-N-[3-(4-Methyl-1H-Imidazol-1-Yl)-5-(Trifluoromethyl)Phenyl]Benzamide
  • Structure : Substitutes trifluoromethoxy with trifluoromethyl (-CF₃) on the aniline ring and adds a methyl-imidazole group.
  • The imidazole ring enables coordination with metal ions or enzymatic active sites .
  • Implications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their resistance to oxidative metabolism.

Comparative Analysis Table

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
3-Iodo-N-(4-(trifluoromethoxy)phenyl)benzamide 407.1 Iodo (C₆H₄), -OCF₃ (aniline) High polarizability, halogen bonding
5-Chloro-4-Fluoro-2-Hydroxy-Benzamide (21) 358.05 Cl, F, -OH (benzamide); -OCF₃ (aniline) Enhanced solubility via -OH
Sonidegib 485.5 Morpholino-pyridinyl, -OCF₃, methyl FDA-approved kinase inhibitor
3-Fluoro-N-(4-Iodo-2-Methylphenyl)benzamide 355.15 F (benzamide), I (aniline), -CH₃ (aniline) Positional isomerism effects
N-(4-(N-Benzylsulfamoyl)Phenyl)benzamide (49) N/A -SO₂NH₂ (aniline), -OCF₃ (benzamide) Sulfonamide acidity

Biological Activity

3-Iodo-N-(4-(trifluoromethoxy)phenyl)benzamide is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its efficacy.

Chemical Structure and Properties

The compound features a benzamide structure with an iodine atom and a trifluoromethoxy group, which may influence its biological activity. The presence of these functional groups could enhance lipophilicity and modulate interactions with biological targets.

Anticancer Activity

Several studies have indicated that 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide exhibits significant anticancer properties. Research has shown that similar benzamide derivatives can inhibit cellular proliferation in various cancer cell lines. For instance, compounds with structural similarities have been observed to target pathways involved in cell cycle regulation and apoptosis.

  • Case Study : A study on related benzamide compounds demonstrated substantial inhibition of tumor growth in xenograft models, suggesting a potential application in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Benzamides are known to exhibit antibacterial effects against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus31.25 µM
Escherichia coli62.50 µM
Pseudomonas aeruginosa15.67 µM

These findings suggest that 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide may be effective against resistant strains of bacteria.

Anti-inflammatory Effects

Research indicates that benzamide derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB signaling. This suggests potential therapeutic applications in inflammatory diseases.

The mechanism of action for 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide is likely multifaceted, involving:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
  • Receptor Interaction : The trifluoromethoxy group may enhance binding affinity to specific receptors involved in cell signaling pathways.
  • Induction of Apoptosis : Evidence from related studies suggests that these compounds can trigger apoptotic pathways in cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide, it is useful to compare it with other benzamide derivatives:

Compound Activity Type Efficacy
TXH9179AntibacterialSuperior potency against MRSA
EN4Anticancer>90% inhibition in breast cancer cells
4-chloro-benzamidesKinase inhibitionModerate to high potency

This table highlights the diverse biological activities exhibited by similar compounds, underscoring the potential of 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzamide core. A common approach includes:

  • Coupling Reactions : Reacting 4-(trifluoromethoxy)aniline with iodinated benzoyl chloride derivatives under anhydrous conditions.
  • Purification : Silica gel chromatography is often employed to isolate the final product, as demonstrated in similar benzamide syntheses .
  • Hazard Mitigation : Prior to synthesis, conduct a thorough hazard analysis for reagents like iodinated intermediates and trifluoromethoxy-containing compounds, following protocols outlined in Prudent Practices in the Laboratory .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity.
  • Mass Spectrometry (ESI-MS) : For molecular weight verification and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : To identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and trifluoromethoxy C-F vibrations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data, including bond angles, torsion angles, and iodine/trifluoromethoxy group orientations. For example:

  • Disorder Analysis : Address positional disorder in the trifluoromethoxy group using restraints and constraints during refinement .
  • Validation Tools : Employ PLATON or Mercury to validate hydrogen bonding and π-π stacking interactions, critical for understanding solid-state packing .

Q. What methodologies are employed to evaluate its biological activity against bacterial targets?

  • Enzyme Inhibition Assays : Target bacterial enzymes like acyl carrier protein synthase (AcpS-PPTase), which are critical for lipid biosynthesis. Use in vitro kinetic assays with purified enzymes to measure IC₅₀ values .
  • Antimicrobial Screening : Test against Gram-positive and Gram-negative strains (e.g., S. aureus, E. coli) using broth microdilution methods (CLSI guidelines) .
  • Mode of Action Studies : Combine transcriptomics and metabolomics to identify disrupted pathways (e.g., fatty acid biosynthesis) .

Q. How can researchers address inconsistencies in synthetic yields across different batches?

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., DCM vs. acetonitrile), and catalyst loading .
  • Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., dehalogenated intermediates) that reduce yield .
  • Scale-Up Challenges : Transition from batch to flow chemistry for improved reproducibility, as demonstrated in analogous trifluoromethoxy benzamide syntheses .

Q. What safety protocols are critical for handling mutagenic derivatives of this compound?

  • Ames Testing : Screen for mutagenicity using Salmonella typhimurium TA98 and TA100 strains, as some benzamide derivatives exhibit mutagenic potential .
  • Ventilation and PPE : Use fume hoods for weighing/transferring powders and wear nitrile gloves (tested against permeation by fluorinated compounds) .
  • Decomposition Monitoring : Store the compound at -20°C under inert atmosphere to prevent thermal degradation, as DSC studies show instability above 40°C .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data in literature reports?

  • Assay Variability : Compare MIC values across studies using standardized CLSI protocols and identical bacterial strains .
  • Structural Analogues : Evaluate the impact of substituent changes (e.g., iodine vs. chlorine at the 3-position) on target binding using molecular docking .
  • Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL to identify trends in structure-activity relationships .

Tables for Key Data

Property Methodology Reference
LogP (Lipophilicity)HPLC-derived using a C18 column
Melting PointDifferential Scanning Calorimetry (DSC)
Enzyme Inhibition (IC₅₀)Fluorescence-based kinetic assay
Crystallographic DataSHELXL refinement (R factor < 0.05)

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